1-(4-Methoxyphenyl)-4-methyl[1,2,4]triazolo[4,3-a]quinoxaline
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Overview
Description
1-(4-Methoxyphenyl)-4-methyl[1,2,4]triazolo[4,3-a]quinoxaline is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is part of the [1,2,4]triazolo[4,3-a]quinoxaline family, known for its diverse biological activities, including antiviral, antimicrobial, and anticancer properties .
Preparation Methods
The synthesis of 1-(4-Methoxyphenyl)-4-methyl[1,2,4]triazolo[4,3-a]quinoxaline typically involves the following steps:
Aromatic Nucleophilic Substitution: The starting material, 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine, undergoes aromatic nucleophilic substitution with 4-methoxyaniline.
Cyclization: The intermediate product is then cyclized under specific conditions to form the desired triazoloquinoxaline structure.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using automated reactors and stringent quality control measures.
Chemical Reactions Analysis
1-(4-Methoxyphenyl)-4-methyl[1,2,4]triazolo[4,3-a]quinoxaline undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-4-methyl[1,2,4]triazolo[4,3-a]quinoxaline involves its interaction with various molecular targets:
DNA Intercalation: The compound can intercalate into DNA, disrupting the replication process and leading to cell death.
Receptor Antagonism: It acts as an antagonist to certain receptors, such as the A2B adenosine receptor, which is involved in cancer cell proliferation.
Enzyme Inhibition: The compound inhibits specific enzymes that are crucial for the survival of pathogens, contributing to its antimicrobial activity.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-4-methyl[1,2,4]triazolo[4,3-a]quinoxaline can be compared with other similar compounds in the [1,2,4]triazolo[4,3-a]quinoxaline family:
1-(4-Chlorophenyl)-4-methyl[1,2,4]triazolo[4,3-a]quinoxaline: This compound has similar antimicrobial properties but differs in its substitution pattern, affecting its overall activity.
1-(4-Methylphenyl)-4-methyl[1,2,4]triazolo[4,3-a]quinoxaline: This derivative shows enhanced anticancer activity due to the presence of the methyl group.
1-(4-Nitrophenyl)-4-methyl[1,2,4]triazolo[4,3-a]quinoxaline: The nitro group enhances the compound’s electron-withdrawing properties, making it more reactive in certain chemical reactions.
Properties
Molecular Formula |
C17H14N4O |
---|---|
Molecular Weight |
290.32 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-4-methyl-[1,2,4]triazolo[4,3-a]quinoxaline |
InChI |
InChI=1S/C17H14N4O/c1-11-16-19-20-17(12-7-9-13(22-2)10-8-12)21(16)15-6-4-3-5-14(15)18-11/h3-10H,1-2H3 |
InChI Key |
SXDKMJCTZPWIFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2N3C1=NN=C3C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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